molecular formula C6Cl2N4O6 B14307292 2,1,3-Benzoxadiazole, 4,6-dichloro-5,7-dinitro-, 3-oxide CAS No. 117907-71-8

2,1,3-Benzoxadiazole, 4,6-dichloro-5,7-dinitro-, 3-oxide

Cat. No.: B14307292
CAS No.: 117907-71-8
M. Wt: 294.99 g/mol
InChI Key: OMVXFMLRNAVEHQ-UHFFFAOYSA-N
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Description

2,1,3-Benzoxadiazole, 4,6-dichloro-5,7-dinitro-, 3-oxide is a heterocyclic compound that belongs to the benzoxadiazole family This compound is characterized by the presence of two chlorine atoms and two nitro groups attached to the benzoxadiazole ring, along with an oxide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,1,3-Benzoxadiazole, 4,6-dichloro-5,7-dinitro-, 3-oxide typically involves the nitration of 4,6-dichloro-2,1,3-benzoxadiazole. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction yields the desired dinitro compound, which is then oxidized to form the 3-oxide derivative .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or column chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2,1,3-Benzoxadiazole, 4,6-dichloro-5,7-dinitro-, 3-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,1,3-Benzoxadiazole, 4,6-dichloro-5,7-dinitro-, 3-oxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,1,3-Benzoxadiazole, 4,6-dichloro-5,7-dinitro-, 3-oxide involves its interaction with specific molecular targets. The compound’s nitro groups can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzymes such as glutathione S-transferases, which play a role in detoxification processes. The compound’s ability to generate reactive oxygen species also contributes to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,1,3-Benzoxadiazole, 4,6-dichloro-5,7-dinitro-, 3-oxide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

117907-71-8

Molecular Formula

C6Cl2N4O6

Molecular Weight

294.99 g/mol

IUPAC Name

4,6-dichloro-5,7-dinitro-3-oxido-2,1,3-benzoxadiazol-3-ium

InChI

InChI=1S/C6Cl2N4O6/c7-1-4(10(13)14)2(8)6-3(5(1)11(15)16)9-18-12(6)17

InChI Key

OMVXFMLRNAVEHQ-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C2=[N+](ON=C2C(=C1Cl)[N+](=O)[O-])[O-])Cl)[N+](=O)[O-]

Origin of Product

United States

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